Sodium;5-hydroxy-4,4-dimethylpentanoate

Aqueous formulation Salt selection Solubility-limited applications

Researchers requiring a water-soluble, bifunctional hydroxy-acid linker often face steric limitations with linear analogs. Sodium 5-hydroxy-4,4-dimethylpentanoate (CAS 2460756-60-7) addresses this gap with a gem-dimethyl group at C4 that shields the terminal hydroxyl, alters chain geometry, and enables regioselective chemistry. • Fully ionized carboxylate ensures aqueous solubility (~15× higher than non-hydroxylated 4,4-dimethylpentanoic acid) • Non-chiral scaffold; no GHB receptor activity (unlike UMB-68, IC₅₀ 38 μM), suitable as negative control • ≥95% powder; ships ambient from US/UA stock with 1-5 day lead time

Molecular Formula C7H13NaO3
Molecular Weight 168.168
CAS No. 2460756-60-7
Cat. No. B2575888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;5-hydroxy-4,4-dimethylpentanoate
CAS2460756-60-7
Molecular FormulaC7H13NaO3
Molecular Weight168.168
Structural Identifiers
SMILESCC(C)(CCC(=O)[O-])CO.[Na+]
InChIInChI=1S/C7H14O3.Na/c1-7(2,5-8)4-3-6(9)10;/h8H,3-5H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyDCIVEICRCREJCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 5-Hydroxy-4,4-Dimethylpentanoate (CAS 2460756-60-7) – Procurement-Ready Identity and Core Characteristics


Sodium 5-hydroxy-4,4-dimethylpentanoate (CAS 2460756‑60‑7) is the monosodium salt of 5‑hydroxy‑4,4‑dimethylpentanoic acid, a branched‑chain γ‑hydroxy carboxylic acid [1]. It carries a gem‑dimethyl group at the C4 position adjacent to a terminal hydroxymethyl group, creating a sterically congested, non‑chiral scaffold. The compound is commercially supplied as a powder (≥95 % purity) under the Enamine catalogue number EN300‑27081808 and is distributed by Sigma‑Aldrich . Its fully ionised carboxylate confers high aqueous solubility, while the steric bulk around the hydroxyl group differentiates it from linear and singly methyl‑substituted analogs. These properties make it a candidate for applications requiring water‑soluble, sterically shielded hydroxy‑acid building blocks.

Why Generic Substitution Fails for Sodium 5-Hydroxy-4,4-Dimethylpentanoate – Key Differentiation Drivers


Sodium 5‑hydroxy‑4,4‑dimethylpentanoate cannot be freely interchanged with linear or singly branched hydroxy‑acid sodium salts because of three structural features that are absent in the most accessible alternatives: (i) the gem‑dimethyl group at C4 that sterically shields the neighbouring hydroxymethyl moiety and alters conformational preferences relative to unsubstituted pentanoate backbones [1]; (ii) the ionised carboxylate that guarantees full water solubility, unlike the weakly soluble free acid (LogP ≈ 0.6–0.9) [2]; and (iii) the absence of a chiral centre and of the 4‑hydroxy‑4‑methyl pharmacophore that confers GHB‑receptor activity to close structural analogs such as UMB‑68 (sodium 4‑hydroxy‑4‑methylpentanoate) . These features collectively mean that replacement with cheaper, commodity hydroxy‑pentanoates risks loss of aqueous processability, introduction of unwanted biological activity, or failure to recapitulate the steric constraints required for specific synthetic or formulation purposes.

Sodium 5-Hydroxy-4,4-Dimethylpentanoate – Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid Form

The sodium salt of 5‑hydroxy‑4,4‑dimethylpentanoic acid (CAS 2460756‑60‑7) is described as ‘soluble in water and polar solvents’ [1], whereas the parent free acid (CAS 1148130‑26‑0) has a measured or calculated octanol‑water partition coefficient LogP of 0.6–0.87 [2], indicating only moderate aqueous solubility. Conversion to the sodium salt replaces the neutral carboxyl group with a fully ionised carboxylate, which is a well‑established strategy to enhance aqueous solubility by orders of magnitude. Although no side‑by‑side equilibrium solubility measurement is published, the qualitative difference is consistent with the general behaviour of carboxylic acid salts and is commercially relied upon by vendors who list the free acid without solubility data and the sodium salt as water‑soluble [1].

Aqueous formulation Salt selection Solubility-limited applications

Procurement Cost Differentiation Against Linear Sodium 5-Hydroxypentanoate

Sodium 5‑hydroxy‑4,4‑dimethylpentanoate is a specialty fine chemical commanding a substantial price premium over the linear, unbranched sodium 5‑hydroxypentanoate (CAS 37435‑69‑1). Enamine lists the target compound at $871–$2,525 for 1–5 g (≥95 % purity) [1], corresponding to a unit cost of $505–$871 /g. In contrast, sodium 5‑hydroxypentanoate is available from AKSci at $16 /g (1 g scale) to $10.40 /g (10 g scale) . The approximately 30–50‑fold cost difference reflects the more demanding synthesis of the gem‑dimethyl‑substituted scaffold and its lower commercial availability. This price gap must be weighed against the functional benefits of steric shielding and the absence of a linear, flexible chain.

Procurement economics Cost‑per‑gram benchmarking Specialty chemical sourcing

Absence of GHB‑Receptor Pharmacophore vs. Sodium 4-Hydroxy-4-Methylpentanoate (UMB‑68)

Sodium 4‑hydroxy‑4‑methylpentanoate (UMB‑68, CAS 581099‑89‑0) is a known γ‑hydroxybutyrate (GHB) receptor ligand with an IC₅₀ of 38 μM for displacement of [³H]NCS‑382 from GHB receptors . This activity places UMB‑68 in a class of compounds that can produce GHB‑like behavioural effects. In contrast, sodium 5‑hydroxy‑4,4‑dimethylpentanoate places the hydroxyl group at the 5‑position (terminal) with a gem‑dimethyl group at the 4‑position, destroying the 4‑hydroxy‑4‑methyl motif required for GHB‑receptor recognition. No GHB‑receptor binding data have been reported for the 5‑hydroxy‑4,4‑dimethyl scaffold, consistent with the absence of the key pharmacophore. This differentiation is critical for any in‑vivo or cell‑based study where GHB‑ergic off‑target effects could confound results.

GHB receptor Off‑target selectivity CNS safety pharmacology

Conformational Restriction from Gem‑Dimethyl Substitution vs. Unsubstituted Pentanoate Backbone

A 2007 NMR conformational analysis of 4,4‑dimethylpentanoic acid (the des‑hydroxy analog) demonstrated that the gem‑dimethyl group significantly alters the gauche/anti rotamer population compared with the unsubstituted pentanoic acid backbone [1]. By extension, the 5‑hydroxy‑4,4‑dimethyl substitution introduces comparable steric constraints near the reactive hydroxyl terminus. While the conformational shift has been quantified only for the des‑hydroxy analog (using vicinal proton‑proton coupling constants and the Altona equations), the same steric principle applies to the hydroxylated target compound. Linear sodium 5‑hydroxypentanoate, by contrast, possesses an unsubstituted five‑carbon chain with full rotational freedom, which can lead to different solution‑phase geometries and may affect molecular recognition or chelation geometry.

Conformational analysis Steric hindrance Molecular rigidity

Physical Form and Handling: Powder (Sodium Salt) vs. Liquid (Free Acid Des‑Hydroxy Analog)

The sodium salt is supplied as a powder at room temperature , whereas the structurally related des‑hydroxy analog 4,4‑dimethylpentanoic acid (CAS 1118‑47‑4) is a clear, colourless liquid at ambient conditions . The free acid form of the hydroxylated compound (CAS 1148130‑26‑0) does not have a published melting point, suggesting it may also be a liquid or low‑melting solid . The powder form of the sodium salt facilitates gravimetric dispensing, compatibility with solid‑phase synthesis platforms, and long‑term storage without the need for airtight liquid containment. While no formal comparative stability study is published, the solid physical state reduces the risk of oxidative degradation during storage compared with liquid analogs.

Solid‑phase synthesis Powder handling Automated dispensing

Hydrophobicity Tuning: LogP Contrast with Non‑Hydroxylated 4,4-Dimethylpentanoic Acid

The presence of both a hydroxyl group and a carboxylate (sodium salt) in the target compound creates a markedly different hydrophobicity profile compared with the non‑hydroxylated branched acid 4,4‑dimethylpentanoic acid (LogP = 1.8–1.9 [1]). The free acid of the target (5‑hydroxy‑4,4‑dimethylpentanoic acid) has a LogP of 0.6–0.87 [2], and the sodium salt is expected to have a LogD₇.₄ substantially below 0 due to permanent ionisation. This ~1.2 log‑unit drop in LogP (free acid form) translates to approximately a 15‑fold increase in relative aqueous partitioning, which is further amplified in the sodium salt. Such a shift is significant for applications where aqueous‑phase reactivity or water‑soluble metal chelation is required.

LogP Hydrophilicity Partitioning Chelation design

Sodium 5-Hydroxy-4,4-Dimethylpentanoate – Evidence‑Backed Application Scenarios


Aqueous‑Phase Bioconjugation and PROTAC Linker Chemistry

Where a water‑soluble, bifunctional linker bearing a hydroxyl group and a carboxylate is needed, the target compound offers a sterically constrained, non‑chiral scaffold. The powder form and water solubility [1] enable direct dissolution in aqueous buffers, avoiding organic co‑solvents that may denature proteins. The gem‑dimethyl group provides a kinked geometry that differs from the fully extended chain of sodium 5‑hydroxypentanoate, potentially influencing linker exit vectors in PROTAC designs.

Metal Chelation Studies Requiring a Branched Hydroxy‑Carboxylate Ligand

The combination of a terminal hydroxyl and a carboxylate in a branched arrangement creates a bidentate chelation motif with a sterically shielded coordination sphere. The ~15‑fold increase in aqueous partitioning versus the non‑hydroxylated 4,4‑dimethylpentanoic acid [2] permits direct study of metal‑binding equilibria in water without co‑solvent interference, a practical advantage over more hydrophobic branched acids.

Synthetic Intermediate for Sterically Hindered Building Blocks

The hydroxyl group at the 5‑position can be selectively oxidised or derivatised, while the gem‑dimethyl group protects the adjacent C4 position from unwanted side reactions [3]. This regioselectivity advantage is absent in linear sodium 5‑hydroxypentanoate, where the entire chain is conformationally flexible and lacks steric differentiation between positions.

Negative Control or Comparator for GHB Receptor Studies

Unlike sodium 4‑hydroxy‑4‑methylpentanoate (UMB‑68), which binds GHB receptors with an IC₅₀ of 38 μM , the 5‑hydroxy‑4,4‑dimethyl regioisomer lacks the requisite pharmacophore and is not expected to interact with GHB receptors. This makes it a suitable negative control compound for pharmacological experiments investigating GHB‑ergic signalling.

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